molecular formula C9H11ClO3 B8628969 2-Chloro-3,5-dimethoxybenzyl alcohol

2-Chloro-3,5-dimethoxybenzyl alcohol

Cat. No. B8628969
M. Wt: 202.63 g/mol
InChI Key: CKHXOYPTNLEDKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08138340B2

Procedure details

To a suspension of Dess-Martin periodinane (1.38 g, 32.5 mmol) in CH2Cl2 (120 mL) was added tert-butanol (3.05 mL, 32.5 mmol). After stirring for 15 min, a sol. of 2-chloro-3,5-dimethoxybenzyl alcohol (H. Newman, R. B. Angier, J. Org. Chem., 1966, 31, 1462-1464, 5.06 g, 25.0 mmol) in CH2Cl2 (20 mL) was added. After stirring for 1 h, EtOAc (200 mL) was added and the mixture was washed with aq. 1M NaOH. The org. phase was evaporated, and the crude product was dissolved again in EtOAc (200 mL), and washed successively with aq. 1M NaOH (2×), water (2×) and brine. The org. phase was dried over Na2SO4, filtered, and the solvents were removed under reduced pressure. The aldehyde was used without further purification. LC-MS: tR=0.92 min.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
3.05 mL
Type
reactant
Reaction Step Two
Quantity
5.06 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.C(O)(C)(C)C.[Cl:28][C:29]1[C:36]([O:37][CH3:38])=[CH:35][C:34]([O:39][CH3:40])=[CH:33][C:30]=1[CH2:31][OH:32].CCOC(C)=O>C(Cl)Cl>[Cl:28][C:29]1[C:36]([O:37][CH3:38])=[CH:35][C:34]([O:39][CH3:40])=[CH:33][C:30]=1[CH:31]=[O:32]

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.05 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
5.06 g
Type
reactant
Smiles
ClC1=C(CO)C=C(C=C1OC)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 1 h
Duration
1 h
WASH
Type
WASH
Details
the mixture was washed with aq. 1M NaOH
CUSTOM
Type
CUSTOM
Details
phase was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the crude product was dissolved again in EtOAc (200 mL)
WASH
Type
WASH
Details
washed successively with aq. 1M NaOH (2×), water (2×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The aldehyde was used without further purification

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClC1=C(C=O)C=C(C=C1OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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